Édicotinib

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: The compound is used as a tool to study the inhibition of CSF-1R and its effects on various cellular processes.

Medicine: The compound has shown potential in the treatment of diseases such as Hodgkin lymphoma, rheumatoid arthritis, and inflammatory bowel disease by inhibiting CSF-1R signaling

Mécanisme D'action

Target of Action

Edicotinib, also known as JNJ-40346527, is an oral, selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase . CSF-1R is a receptor tyrosine kinase that is primarily expressed on the myeloid lineage, including macrophages and granulocytes . CSF-1R ligands promote survival, proliferation, and differentiation of macrophages and microglia, and they also spur the growth of some cancers .

Mode of Action

Edicotinib interacts with CSF-1R, leading to a dose-dependent decrease of CSF-1R activation . This interaction results in the inhibition of the ERK1/2 phosphorylation .

Biochemical Pathways

The inhibition of CSF-1R by edicotinib affects several biochemical pathways. It impairs cholesterol synthesis, fatty acid metabolism, and hypoxia-driven expression of dihydropyrimidine dehydrogenase, an enzyme responsible for the 5-fluorouracil macrophage-mediated chemoresistance . This inhibition leads to a downregulation of the expression of SREBP2, a transcription factor that controls cholesterol and fatty acid synthesis .

Result of Action

Edicotinib has been shown to have significant effects at the molecular and cellular levels. In Alzheimer’s disease, activation and proinflammatory cytokine release by microglia are essential mediators of pathology. Edicotinib has been tested in mouse models of prion disease and tauopathy, where it entered the brain and inhibited proliferation of microglia . It also blocked microglia proliferation and the production of the cytokines IL1β and TNFα . Furthermore, it reduced tau phosphorylation and neurodegeneration in the spinal cord, improved motor skills, and normalized the gene expression profile of microglia .

Action Environment

The action of edicotinib can be influenced by environmental factors, particularly the cellular environment. The immune composition of the tumor microenvironment (TME) differs across soft tissue and bone, the most common site of treatment-refractory metastasis . Understanding immunosuppressive mechanisms specific to TMEs will enable rational immunotherapy strategies to generate effective antitumor immune responses . Edicotinib may alter the balance within the prostate TME to promote antitumor immune responses .

Analyse Biochimique

Biochemical Properties

Edicotinib plays a significant role in biochemical reactions by inhibiting the CSF-1R tyrosine kinase . This receptor is involved in the survival, proliferation, and differentiation of macrophages and microglia . Edicotinib’s interaction with CSF-1R leads to a decrease in the activation and proinflammatory cytokine release by microglia .

Cellular Effects

Edicotinib has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of microglia and reducing the production of proinflammatory cytokines like IL1β and TNFα . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Edicotinib exerts its effects at the molecular level primarily through its binding interactions with CSF-1R . By inhibiting this receptor, Edicotinib blocks microglia proliferation and reduces tau phosphorylation and neurodegeneration in the spinal cord .

Temporal Effects in Laboratory Settings

In laboratory settings, Edicotinib has shown to inhibit microglial expansion and attenuate microglial proliferation and neurodegeneration over time

Metabolic Pathways

Edicotinib is involved in the CSF-1R signaling pathway

Transport and Distribution

It is known that Edicotinib is brain penetrant , suggesting that it can cross the blood-brain barrier.

Méthodes De Préparation

La synthèse du JNJ-40346527 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage ultérieures. Les voies synthétiques détaillées et les conditions de réaction sont propriétaires et non divulguées publiquement. Il est connu que le composé est produit par une série de réactions chimiques impliquant des carboxamides hétéroaryles et d'autres intermédiaires organiques . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

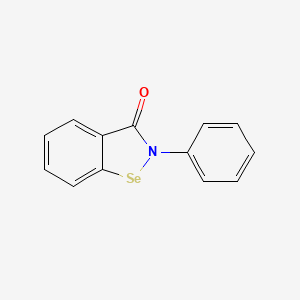

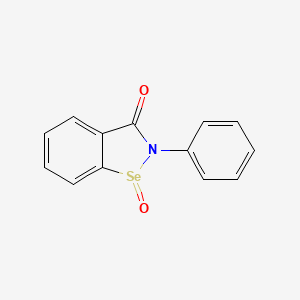

Le JNJ-40346527 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le JNJ-40346527 peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres atomes ou groupes. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.

Applications de la recherche scientifique

Chimie : Le composé est utilisé comme outil pour étudier l'inhibition du CSF-1R et ses effets sur divers processus cellulaires.

Médecine : Le composé a montré un potentiel dans le traitement de maladies telles que le lymphome de Hodgkin, la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin en inhibant la signalisation du CSF-1R

Mécanisme d'action

Le JNJ-40346527 exerce ses effets en inhibant sélectivement l'activité tyrosine kinase du récepteur du facteur stimulant les colonies 1 (CSF-1R). Cette inhibition empêche l'activation des voies de signalisation en aval qui sont impliquées dans la survie, la prolifération et la différenciation des macrophages et de la microglie . En bloquant la signalisation du CSF-1R, le JNJ-40346527 réduit le recrutement des macrophages inflammatoires et supprime les réponses inflammatoires dans divers modèles de maladies .

Comparaison Avec Des Composés Similaires

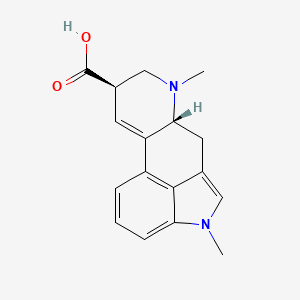

Le JNJ-40346527 est unique par sa haute sélectivité pour le CSF-1R par rapport à d'autres composés similaires. Certains composés similaires comprennent :

Pexidartinib : Un autre inhibiteur du CSF-1R utilisé dans le traitement du ténosynovite à cellules géantes.

Emactuzumab : Un anticorps monoclonal ciblant le CSF-1R, utilisé dans les essais cliniques pour divers cancers.

PLX3397 : Un inhibiteur de petite molécule du CSF-1R, utilisé dans le traitement de la synovite villonodulaire pigmentée. Par rapport à ces composés, le JNJ-40346527 a montré un profil d'innocuité et de tolérabilité favorable dans les études cliniques

Propriétés

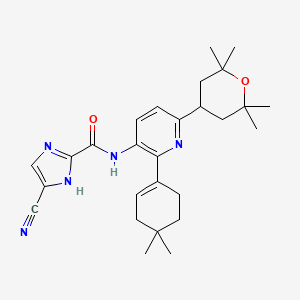

IUPAC Name |

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVPFDRNGHMRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142363-52-7 | |

| Record name | Edicotinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142363527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-40346527 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EDICOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU609VYNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

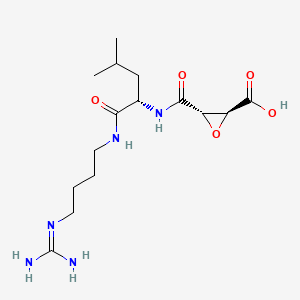

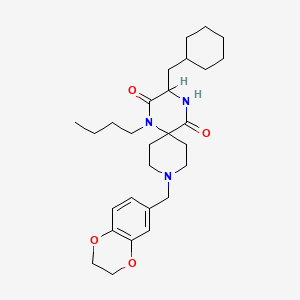

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1671023.png)

![[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone](/img/structure/B1671025.png)

![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)

![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)